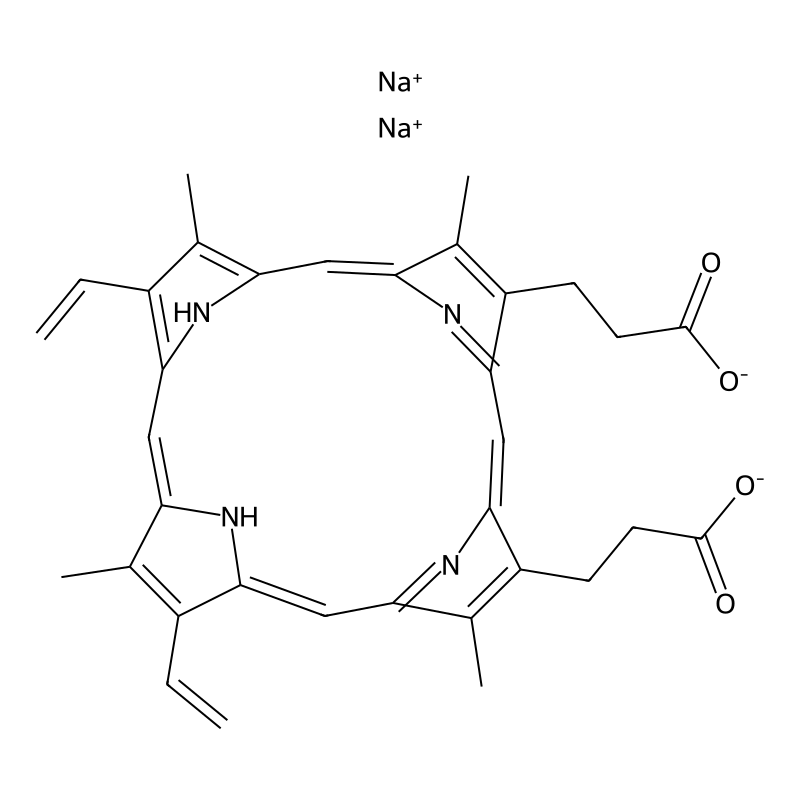

Protoporphyrin disodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Activator of Guanylate Cyclase (GC)

Protoporphyrin disodium has been shown to activate an enzyme called guanylate cyclase (GC). GC plays a crucial role in regulating various cellular processes through the production of cyclic guanosine monophosphate (cGMP) []. Studies suggest that by activating GC, protoporphyrin disodium might influence processes like smooth muscle relaxation, blood vessel dilation, and intestinal fluid secretion [].

Potential Therapeutic Applications

The ability of protoporphyrin disodium to activate GC has led to explorations of its potential therapeutic applications. Some research suggests it might be beneficial in conditions associated with smooth muscle dysfunction, such as pulmonary hypertension and erectile dysfunction [, ]. However, further research is needed to determine its efficacy and safety in these contexts.

Research Tool in Cell Signaling Studies

Due to its ability to modulate cGMP levels, protoporphyrin disodium can be a valuable tool in research investigating cellular signaling pathways. Scientists can utilize it to study the role of cGMP in various cellular processes and how it interacts with other signaling molecules [].

Protoporphyrin disodium is a chemical compound with the formula C34H32N4Na2O4. It is a derivative of protoporphyrin IX, a macrocyclic compound characterized by its four pyrrole rings interconnected by methylene bridges. This compound exhibits a unique structure that allows it to participate in various biological processes and

- Biological Role: As mentioned earlier, protoporphyrin IX is a precursor molecule in the biosynthesis of heme and chlorophyll. In some situations, when heme synthesis is disrupted, excess protoporphyrin IX can accumulate in cells. This can lead to phototoxicity, where light exposure triggers cell damage due to ROS generation [].

Toxicity

Data on the specific toxicity of protoporphyrin disodium is limited. However, due to its structural similarity to protoporphyrin IX, it's likely to exhibit phototoxic effects [].

Flammability

Information on flammability is not readily available.

Reactivity

Protoporphyrin IX can react with light to generate ROS, suggesting some level of reactivity [].

- Oxidation: Protoporphyrin disodium can be oxidized to form various derivatives, which may enhance its therapeutic properties.

- Complexation: The compound can form complexes with metal ions, such as iron or zinc, which are crucial for its biological activity.

- Photo

Protoporphyrin disodium exhibits significant biological activity, primarily through its photosensitizing properties. When activated by light, it produces singlet oxygen and other reactive species that can induce apoptosis in cancer cells. This mechanism makes it valuable in treating conditions such as:

- Cancer: Used in photodynamic therapy to selectively destroy tumor cells.

- Skin disorders: Effective against conditions like actinic keratosis and basal cell carcinoma due to its ability to target abnormal cells while sparing healthy tissue .

Additionally, protoporphyrin disodium has been studied for its potential role in modulating enzymatic activities related to heme metabolism and as an inhibitor of certain enzymes involved in inflammation .

The synthesis of protoporphyrin disodium can be accomplished through several methods:

- Total synthesis: A classical method involves the MacDonald condensation process, which allows for the construction of the porphyrin framework from simpler precursors. Recent advancements have introduced alternative synthetic routes that improve yield and purity .

- Extraction from biological sources: Protoporphyrin can also be isolated from natural sources such as blood or certain plants, although this method may be less efficient compared to synthetic approaches .

Protoporphyrin disodium has diverse applications across various fields:

- Medical applications: Primarily used in photodynamic therapy for cancer treatment and dermatological conditions. Its ability to selectively target diseased tissues makes it a powerful therapeutic agent.

- Research tools: Used in studies related to heme metabolism and enzyme inhibition, providing insights into biochemical pathways and potential therapeutic targets.

- Industrial applications: Investigated for use in dye manufacturing and as a photosensitizer in solar energy conversion technologies .

Research on protoporphyrin disodium has highlighted its interactions with various biological molecules:

- Photosensitization interactions: It enhances the photosensitizing effects of other compounds like Padeliporfin and Porfimer sodium, potentially leading to synergistic effects in therapeutic applications .

- Toxicological studies: Investigations have shown that protoporphyrin disodium may cause photosensitivity reactions, gastrointestinal discomfort, and hepatotoxicity under certain conditions. Understanding these interactions is crucial for optimizing its clinical use .

Protoporphyrin disodium shares structural similarities with several other porphyrins and related compounds. Here are some comparable compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Heme | Contains iron | Essential for oxygen transport |

| Chlorophyll | Contains magnesium | Involved in photosynthesis |

| Porfimer sodium | Similar porphyrin structure | Used in photodynamic therapy |

| Hematoporphyrin | Similar core structure | More potent photosensitizer |

Protoporphyrin disodium is unique due to its specific sodium salt form, which enhances its solubility and bioavailability compared to other porphyrins. Its tailored properties make it particularly effective as a therapeutic agent while also allowing for a broader range of applications than some of its counterparts .

The MacDonald condensation represents a foundational approach in porphyrin synthesis, including protoporphyrin disodium production [1]. This methodology, developed by Fergus MacDonald, involves the condensation of dipyrromethane units to form porphyrin macrocycles [13]. The classical MacDonald [2+2] condensation specifically utilizes the reaction between a dipyrromethane and a dipyrromethane dialdehyde to create unsymmetrically substituted porphyrins [17].

The mechanism of the MacDonald condensation proceeds through several key steps [3]. Initially, acid-catalyzed condensation occurs between the dipyrromethane units, forming a linear tetrapyrrole intermediate [17]. This intermediate subsequently undergoes cyclization to produce a dihydroporphyrin (porphodimethene) structure [3]. The final step involves oxidation of this dihydroporphyrin to yield the desired porphyrin macrocycle, traditionally accomplished using either atmospheric oxygen or chemical oxidants such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) [4].

Despite its widespread application, the classical MacDonald condensation presents several significant limitations for protoporphyrin disodium synthesis [3] [4]. The primary challenge lies in the instability of the dihydroporphyrin intermediate, which is difficult to detect and prone to decomposition during the reaction process [3]. Additionally, the oxidation step often proves problematic, particularly when chemical oxidants are employed [4]. The reduced forms of these oxidants, such as the reduced DDQ, contaminate the reaction mixture and necessitate chromatographic separation, complicating purification procedures [3].

Another limitation involves the formation of scrambled porphyrin byproducts [20]. When unsymmetrical dipyrromethanes are used, multiple porphyrin products can form due to the ability of dipyrromethanes to react in different orientations, leading to decreased yields of the desired product [17]. Furthermore, the classical MacDonald approach typically produces relatively low yields, often requiring extensive purification steps that limit scalability [4] [6].

The reaction conditions themselves present additional challenges, as they frequently demand precise control of temperature, concentration, and catalyst levels [17]. These stringent requirements further complicate large-scale production efforts and contribute to the typically small-scale (milligram range) syntheses described in literature [3].

Novel Metal-Free Coupling Strategies for Asymmetric Synthesis

Recent advances in porphyrin chemistry have led to the development of innovative metal-free coupling strategies that address many limitations of classical methods for protoporphyrin disodium synthesis [1] [8]. These approaches offer improved efficiency, selectivity, and scalability for the asymmetric synthesis of functionalized porphyrins [15].

A groundbreaking advancement in this field involves a conceptually new approach to the MacDonald condensation [3]. This modified methodology employs an unsymmetrical diiodo dipyrromethane that reacts with a conventional dipyrromethane dialdehyde [3]. The key innovation lies in the direct formation of the porphyrin macrocycle without requiring an additional oxidation step [12]. In this reaction, the primary condensation product spontaneously eliminates water and hydrogen iodide, leading to an iodinated porphyrin intermediate that undergoes in situ reduction to yield the desired porphyrin structure [3].

Another significant metal-free strategy utilizes organolithium reagents for the functionalization of porphyrin precursors [18]. This approach enables the direct, regioselective introduction of functional groups to create asymmetric porphyrins with highly reactive centers [18]. The methodology involves nucleophilic substitution at the meso positions of porphyrins, proceeding through anionic intermediates that can be hydrolyzed to dihydroporphyrins and subsequently oxidized to meso-substituted porphyrins [18].

A simplified two-step protocol has also emerged as an effective metal-free approach for porphyrin synthesis [6]. This method involves the initial condensation of pyrrole and aldehyde in a water-methanol mixture catalyzed by hydrochloric acid, followed by dissolution of the precipitate in dimethylformamide and refluxing [6]. The reaction proceeds without requiring expensive oxidizing agents such as DDQ or chloranil, representing a more economical and environmentally friendly synthetic route [6].

For asymmetric porphyrin synthesis specifically, the [2+2] condensation of dipyrromethanes with varying substituents has proven valuable [15]. This approach allows for the controlled synthesis of various structural types including A3B1, trans-A2B2, cis-A2B2, and A1B3 porphyrins through a one-pot method [15]. The ability to create these diverse asymmetric structures is particularly relevant for protoporphyrin disodium production, which requires precise control over substituent positioning [15] [18].

These metal-free coupling strategies collectively represent significant advancements in the field, offering improved synthetic efficiency, reduced environmental impact, and enhanced potential for industrial-scale production of protoporphyrin disodium [6] [8] [12].

Large-Scale Industrial Synthesis: Chromatography-Free Purification Protocols

Industrial-scale production of protoporphyrin disodium demands efficient, cost-effective purification protocols that eliminate the need for chromatography, which becomes impractical and prohibitively expensive at larger scales [8] [10]. Several innovative approaches have been developed to address this challenge, enabling the production of high-purity protoporphyrin disodium without reliance on column chromatography [3] [14].

One significant advancement involves a selective precipitation technique that exploits the differential solubility of porphyrins and their impurities [14]. This method begins with the addition of a poor solvent for porphyrins to the reaction mixture, followed by evaporation to dryness [14]. The resulting solid is then washed with a strongly polar solvent to remove impurities, followed by washing with weakly polar or non-polar solvents to eliminate remaining contaminants [14]. The purified product is finally eluted with an appropriate solvent, yielding high-purity material that requires only simple recrystallization [14].

A complementary approach utilizes a novel variant of the MacDonald condensation that inherently produces cleaner reaction profiles [3]. By employing diiodo dipyrromethane and dipyrromethane dialdehyde precursors, this method generates protoporphyrin derivatives directly without forming the problematic dihydroporphyrin intermediates that typically necessitate chromatographic purification [3]. This methodology has been successfully implemented on a multi-hundred gram scale, producing high-quality protoporphyrin disodium without chromatography [3] [12].

The table below summarizes key chromatography-free purification protocols for industrial-scale protoporphyrin disodium production:

| Purification Method | Key Features | Scale Demonstrated | Purity Achieved | Reference |

|---|---|---|---|---|

| Selective Precipitation | Uses differential solubility; sequential washing with solvents of varying polarity | Large industrial scale | High, requires only simple recrystallization | [14] |

| Modified MacDonald Condensation | Direct formation of porphyrin without problematic intermediates | Multi-hundred gram scale | High quality without chromatography | [3] [12] |

| Crystallization-Based Protocol | Utilizes specific solvent systems for selective crystallization | Gram to kilogram scale | 90-98% | [2] [9] |

| Acid-Base Extraction | Exploits pH-dependent solubility differences | Industrial scale | High | [2] [9] |

Another industrial-scale approach involves the preparation of protoporphyrin disodium from sodium iron chlorophyllin [2]. This method employs a deferrization process using sulfuric acid, followed by aromatization in ethylene glycol with potassium hydroxide under reflux conditions [2]. The resulting product undergoes neutralization, precipitation, and conversion to the disodium salt, yielding protoporphyrin disodium with approximately 98% purity on a kilogram scale [2].

These chromatography-free purification protocols collectively represent significant advancements for industrial manufacturing, offering substantial benefits including simplified operations, reduced organic solvent consumption, decreased environmental impact, and enhanced economic viability for large-scale production [14] [3] [10].

Post-Synthetic Modifications: Esterification and Metal Chelation Techniques

Post-synthetic modifications of protoporphyrin, including esterification and metal chelation, represent crucial steps in the production and application of protoporphyrin disodium [7] [11]. These transformations allow for the tailoring of physicochemical properties and enable the preparation of various derivatives with distinct characteristics [3] [7].

Esterification of porphyrins proceeds more rapidly than generally believed, with the reaction rate being inversely proportional to the number of carboxyl groups [7]. The classical approach to porphyrin esterification, first established by Nencki and Zaleski, employs concentrated sulfuric acid (10% w/w) in alcohol or hydrogen chloride gas (5%) in alcohol under reflux conditions [7]. Modern methodologies have refined this process, demonstrating that esterification can occur efficiently even in the presence of significant amounts of water, with completion possible within 15-60 minutes depending on the specific porphyrin structure and reaction conditions [7].

For protoporphyrin specifically, methyl esterification can be achieved by dissolving the compound in hydrochloric methanol solution (1%), followed by heating and refluxing for approximately 20 minutes [9]. The resulting protoporphyrin methyl ester can be isolated through crystallization after addition of ammonium carbonate solution [9]. This intermediate serves as a valuable precursor for further modifications or can be hydrolyzed back to the free acid form under controlled conditions [9] [7].

Metal chelation represents another significant post-synthetic modification for protoporphyrins [11]. The porphyrin macrocycle possesses four pyrrole nitrogen atoms that form a central cavity highly selective for metal ions with ionic radii around 70 pm [11]. This chelation ability is not significantly affected by the type or number of substituents on the ring, allowing for the tuning of properties such as hydrophilicity/hydrophobicity while maintaining metal-binding capabilities [11].

The chelation of metals with protoporphyrin follows different mechanisms depending on the ionic radius of the metal [11]. For metals with radii in the 55-80 pm range, the ion can fit directly into the center of the planar tetrapyrrolic ring system, forming a regular metalloporphyrin [11]. Larger metal ions (>80-90 pm) typically sit above the porphyrin plane, creating what is known as a "sitting-atop" (SAT) complex [11]. The chelation reaction is relatively fast and proceeds through a pathway involving a mononuclear activated complex [11].

Specific metal chelation techniques for protoporphyrin include copper complexation, which can be performed in acetate buffer (pH 6.0) containing Tween 20 [11]. The efficiency of this chelation can be enhanced by the addition of ethanol, increasing yields from approximately 59% to 80% for certain porphyrins [11]. These metal-chelated protoporphyrin derivatives exhibit distinct spectroscopic and chemical properties that expand their potential applications [11] [3].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

Other CAS

Dates

Understanding delayed fluorescence and triplet decays of Protoporphyrin IX under hypoxic conditions

Marek Scholz, Gauthier Croizat, Jakub Pšenčík, Roman Dědic, Santi Nonell, Georges WagnieresPMID: 34216374 DOI: 10.1007/s43630-021-00044-8

Abstract

Photosensitizers of singlet oxygen exhibit three main types of reverse intersystem-crossing (RISC): thermally activated, triplet-triplet annihilation, and singlet oxygen feedback. RISC can be followed by delayed fluorescence (DF) emission, which can provide important information about the excited state dynamics in the studied system. An excellent model example is a widely used clinical photosensitizer Protoporphyrin IX, which manifests all three mentioned types of RISC and DF. Here, we estimated rate constants of individual RISC and DF processes in Protoporphyrin IX in dimethylformamide, and we showed how these affect triplet decays and DF signals under diverse experimental conditions, such as a varying oxygen concentration or excitation intensity. This provided a basis for a general discussion on guidelines for a more precise analysis of long-lived signals. Furthermore, it has been found that PpIX photoproducts and potential transient excited complexes introduce a new overlapping delayed luminescence spectral band with a distinct lifetime. These findings are important for design of more accurate biological oxygen sensors and assays based on DF and triplet lifetime.Heparin-decorated nanostructured lipid carriers of artemether-protoporphyrin IX-transferrin combination for therapy of malaria

Xuerong Dong, Xiang Zhang, Manyuan Wang, Liwei Gu, Jing Li, Muxin GongPMID: 34144137 DOI: 10.1016/j.ijpharm.2021.120813

Abstract

Heme is a prosthetic group of hemoglobin comprising protoporphyrin IX (PPIX) with Fe. Studies have shown that modulating heme synthesis pathway in Plasmodium could greatly affect the action mechanism and antimalarial effect of artemisinin and its derivatives. Herein, an intraerythrocytic parasite targeted nanostructured lipid carrier (NLC) was developed for potentiation of artemether (ARM) by combination with PPIX and iron-loaded transferrin (holo-Tf). Firstly, ARM and PPIX were co-loaded into NLCs with high entrapment efficiency. Then, a targeting ligand heparin (HP) was electrostatically adsorbed onto the periphery of NLCs, followed by conjugation with holo-Tf to receive the final formulation Tf-HP-NLC/ARM/PPIX. Tf-HP-NLC/ARM/PPIX exhibited nanoscale particle size (~188 nm) and was relatively stable in simulated gastrointestinal fluids and rat plasma. A sustained drug release characteristic was observed in PBS (pH 7.4). In vitro targeting assay confirmed that Tf-HP-NLC/ARM/PPIX could be specifically and efficiently internalized into intraerythrocytic parasites via HP receptor-meditated endocytosis. Furthermore, due to enhanced intraparasitic accumulation and activated mechanism of ARM, the combinational delivery system Tf-HP-NLC/ARM/PPIX showed increased inhibitory activity against Plasmodium falciparum in culture and enhanced antimalarial effect in Plasmodium berghei-infected murine model, suggesting a promising strategy for development of new therapy based on action mechanism of ARM.

Afterglow Amplification for Fast and Sensitive Detection of Porphyria in Whole Blood

Hang Yuan, Linna Guo, Qianqian Su, Xianlong Su, Yue Wen, Tao Wang, Pengyuan Yang, Ming Xu, Fuyou LiPMID: 34110123 DOI: 10.1021/acsami.1c08518

Abstract

Porphyria is a group of genetic photodermatoses that cause too much porphyrin to accumulate in the blood, skin, and liver, resulting in skin photosensitivity and damage, liver disease, or potential liver failure. Conventional detection methods include high-performance liquid chromatography and fluorescence spectrometry. However, these methods usually require complicated pretreatment and time-consuming processes. Therefore, efficient and fast detection of porphyria is urgently needed. Herein, we develop a molecular afterglow reporter-based sensing scheme for the detection of porphyrins in whole blood. The afterglow reporter can respond to the production of singlet oxygen (O

) of porphyrins after light excitation, and the detection signals can be amplified through adjusting the amount of singlet oxygen and afterglow reporter molecules. Moreover, without the use of a real-time excitation source, afterglow signals can avoid the scattering and autofluorescence interference in biological samples, thereby reducing background noise. More importantly, we prove the applicability of the afterglow reporter in the quantitative detection of porphyrins in whole blood and demonstrate its great clinical potential.

In Vivo Assessment of Mitochondrial Oxygen Consumption

Floor A Harms, Egbert G MikPMID: 34080152 DOI: 10.1007/978-1-0716-1270-5_12

Abstract

The Protoporphyrin IX-Triplet State Lifetime Technique (PpIX-TSLT) has been proposed by us as a potential clinical noninvasive tool for monitoring mitochondrial function. We have been working on the development of mitochondrial respirometry for monitoring mitochondrial oxygen tension (mitoPO) and mitochondrial oxygen consumption (mitoVO

) in skin. In this work, we describe the principles of the method in small experimental animals.

Protoporphyrin IX (PpIX) loaded PLGA nanoparticles for topical Photodynamic Therapy of melanoma cells

Darlan Barbosa da Silva, Carolina Loureiro da Silva, Nathalia Nossi Davanzo, Rodrigo da Silva Souza, Rodrigo José Correa, Antonio Claudio Tedesco, Maria Bernadete Riemma PierrePMID: 33940210 DOI: 10.1016/j.pdpdt.2021.102317

Abstract

Nanoparticles (Np) can increase drug efficacy and overcome problems associated with solubility and aggregation in a solution of PpIX.Evaluate if Np interferes in the photophysical and photobiological capacity of the PpIX comparing with free PpIX intended for topical PDT of melanoma.

In vitro photophysical evaluation of Np-PpIX was carried out through singlet oxygen (

O

) quantum yield. In vitro cytotoxicity and phototoxicity assays have used murine melanoma cell culture.

The quantum yield of singlet oxygen has shown that Np did not influence the formation capacity of this reactive species. In the dark, all PpIX-Nps concentrations were less cytotoxic compared to free drugs. At a higher light dose (1500 mJ.cm

) 3.91 μg / mL PpIX had similar % viable cells for free and Np (∼34 %) meaning Nps did not interfere in the photodynamic effect of PpIX. However, at 7.91 μg / mL the phototoxicity increased for both (5.8 % viable cells for free versus 21.7 % for Nps). Despite the higher phototoxicity of free PpIX at this concentration, greater cytotoxicity in the dark was obtained (∼49 % viable cells for free versus ∼90.6 % Np) which means Nps protect the tumor tissue from the photodynamic action of PpIX.

Np is a potential delivery system for melanoma skin cancer, since it maintained the photophysical properties of PpIX and excellent in vitro phototoxicity effect against melanoma cells, reducing cell viability ∼80 % (7.91 μg / mL PpIX in Nps) and provides safe PDT (due to lower cytotoxicity in the dark).

Association between protoporphyrin IX and sarcopenia: a cross sectional study

Chia-Chun Kao, Zhe-Yu Yang, Wei-Liang ChenPMID: 34174837 DOI: 10.1186/s12877-021-02331-6

Abstract

According to the European Working Group on Sarcopenia in Older People (EWGSOP), the diagnosis of sarcopenia primarily focused on low muscle strength with the detection of low muscle quality and quantity as confirming index. Many studies had identified mitochondrial dysfunction as one of the multifactorial etiologies of sarcopenia. Yet, no study had investigated the role of biosynthetic pathway intermediate, which was found in mitochondria, in the development of sarcopenia. This study aimed to examine the association between protoporphyrin IX (PPIX) and components of sarcopenia.The present study enrolled 1172 participants without anemia between 1999 to 2002 from the National Health and Nutrition Examination Survey (NHANES) database. We employed the multivariable-logistic regression model to examine the relationship between PPIX and sarcopenia. Covariate adjustments were designated to each of the three models for further analysis of the relationship.

In the unadjusted model, PPIX was significantly associated with sarcopenia (OR = 3.910, 95% CI = 2.375, 6.439, P value < 0.001). The significance persisted after covariate adjustments as observed in the fully adjusted model (OR = 2.537, 95% CI = 1.419, 4.537, P value = 0.002).

The findings of this study suggested statistically significant association between PPIX and sarcopenia. Our study disclosed the potential of PPIX as a valuable indicator of sarcopenia.

Efficiency of aminolevulinic acid (ALA)-photodynamic therapy based on ALA uptake transporters in a cell density-dependent malignancy model

Hung Wei Lai, Kiwamu Takahashi, Motowo Nakajima, Tohru Tanaka, Shun-Ichiro OguraPMID: 33862352 DOI: 10.1016/j.jphotobiol.2021.112191

Abstract

The effectiveness of the conventional chemotherapy for cancer are compromised as the cancer cells advances in their malignancy level as they acquired drug resistance. In this study, we aimed to evaluate the efficiency of aminolevulinic acid-photodynamic therapy (ALA-PDT) against cancer of various malignancy levels, indicated by the expression level of receptor associated nuclear factor-κB ligand (RANKL), through the expression levels of ALA uptake transporters. We established a malignancy model by gradually increasing the cell density of cancer cells. Western blotting was used to study the expression levels of RANKL, ALA uptake transporters and the cell density-dependent Yes-associated protein (YAP) under different cell densities. The amount of protoporphyrin (PpIX) produced and cell viability were then studied using high performance liquid chromatography (HPLC) and ALA-PDT assay. Our study showed that the amount of PpIX production doubled in high cell density/cancer malignancy cultures and the effectiveness of ALA-PDT when subjected to light irradiation at 635 nm are significantly at higher cancer malignancy. We observed that the expression levels of ALA uptake transporters and YAP correlated with higher cell density/cancer malignancy, suggesting a possible relationship among these three factors. These findings suggest that ALA-PDT is more effective in cancer cells of higher malignancy due to the upregulation of transporters involved in ALA uptake.Protein-aggregating ability of different protoporphyrin-IX nanostructures is dependent on their oxidation and protein-binding capacity

Dhiman Maitra, Benjamin M Pinsky, Amenah Soherawardy, Haiyan Zheng, Ruma Banerjee, M Bishr OmaryPMID: 34023387 DOI: 10.1016/j.jbc.2021.100778

Abstract

Porphyrias are rare blood disorders caused by genetic defects in the heme biosynthetic pathway and are associated with the accumulation of high levels of porphyrins that become cytotoxic. Porphyrins, due to their amphipathic nature, spontaneously associate into different nanostructures, but very little is known about the cytotoxic effects of these porphyrin nanostructures. Previously, we demonstrated the unique ability of fluorescent biological porphyrins, including protoporphyrin-IX (PP-IX), to cause organelle-selective protein aggregation, which we posited to be a major mechanism by which fluorescent porphyrins exerts their cytotoxic effect. Herein, we tested the hypothesis that PP-IX-mediated protein aggregation is modulated by different PP-IX nanostructures via a mechanism that depends on their oxidizing potential and protein-binding ability. UV-visible spectrophotometry showed pH-mediated reversible transformations of PP-IX nanostructures. Biochemical analysis showed that PP-IX nanostructure size modulated PP-IX-induced protein oxidation and protein aggregation. Furthermore, albumin, the most abundant serum protein, preferentially binds PP-IX dimers and enhances their oxidizing ability. PP-IX binding quenched albumin intrinsic fluorescence and oxidized His-91 residue to Asn/Asp, likely via a previously described photo-oxidation mechanism for other proteins. Extracellular albumin protected from intracellular porphyrinogenic stress and protein aggregation by acting as a PP-IX sponge. This work highlights the importance of PP-IX nanostructures in the context of porphyrias and offers insights into potential novel therapeutic approaches.SARS-CoV-2, hemoglobin and protoporphyrin IX: Interactions and perspectives

Lilia Coronato Courrol, Flávia Rodrigues de Oliveira Silva, Valdivel MasilamaniPMID: 33965601 DOI: 10.1016/j.pdpdt.2021.102324

Abstract

SARS-CoV-2 attacks hemoglobin through its structural protein ORF3a, dissociating the iron from the heme, as iron is necessary by cell machinery for virus replication. In this process protoporphyrin (PpIX) is released.The decrease in the hemoglobin levels observed in patients with Covid-19 is frequently accompanied by an increase in PpIX levels. This evidence was confirmed by the quantification of PpIX by high-performance liquid chromatography (HPLC). PpIX emission is observed in its two characteristic bands at approximately 635 nm and 705 nm.

This paper searches to understand the role of heme and PpIX inside the cells. Perspectives on the use of PpIX fluorescence as a sensor to monitor the presence of SARS-CoV-2 in the tissue, blood, urine, or feces to map the evolution and severity of the disease or to monitor the response of the Covid-19 treatment modalities were described.

Fluorescence spectroscopy could be adopted as an excellent diagnostic technique for Covid-19, of low cost and high sensitivity. This method can potentially be used as a marker to monitor the response to the treatments. Photodynamic and sonodynamic therapies using the endogenous PpIX increased in the acute phase of the disease, could be employed for Covid-19 treatment.

SARS-CoV-2 Proteins Bind to Hemoglobin and Its Metabolites

Guilherme C Lechuga, Franklin Souza-Silva, Carolina Q Sacramento, Monique R O Trugilho, Richard H Valente, Paloma Napoleão-Pêgo, Suelen S G Dias, Natalia Fintelman-Rodrigues, Jairo R Temerozo, Nicolas Carels, Carlos R Alves, Mirian C S Pereira, David W Provance Jr, Thiago M L Souza, Salvatore G De-SimonePMID: 34445741 DOI: 10.3390/ijms22169035